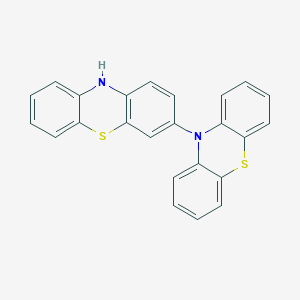
10H-3,10'-Biphenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-3,10’-Biphenothiazine is an organic compound with the molecular formula C24H16N2S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science . The compound is characterized by its unique structure, which includes two phenothiazine units connected through a biphenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-3,10’-Biphenothiazine typically involves the coupling of two phenothiazine units. One common method is the C-N coupling reaction, which can be catalyzed by palladium. For instance, the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers involves direct arylation polymerization using a palladium catalyst system .
Industrial Production Methods: Industrial production methods for 10H-3,10’-Biphenothiazine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions: 10H-3,10’-Biphenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phenothiazine moiety, which is known for its redox-active properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
10H-3,10’-Biphenothiazine has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 10H-3,10’-Biphenothiazine is largely dependent on its redox properties. The phenothiazine moiety can undergo reversible oxidation and reduction, making it useful in redox reactions and electron transfer processes. In biological systems, it may interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic drugs.
10H-Phenothiazine: A simpler derivative with similar redox properties.
9-Mesityl-10H-3,10’-biphenothiazine: A derivative with a mesityl group, known for its unique structural and electronic properties.
Uniqueness: 10H-3,10’-Biphenothiazine is unique due to its biphenyl linkage, which imparts distinct electronic and structural characteristics. This makes it particularly valuable in the development of advanced materials and in various chemical reactions.
Properties
CAS No. |
19606-93-0 |
|---|---|
Molecular Formula |
C24H16N2S2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-phenothiazin-10-yl-10H-phenothiazine |
InChI |
InChI=1S/C24H16N2S2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H |
InChI Key |
IZGCDSRNXNVYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















